Technical Documentation Center

3-Quinolinamine, 4-chloro-6,7-dimethoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Quinolinamine, 4-chloro-6,7-dimethoxy-
  • CAS: 205448-45-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Building Block in Medicinal Chemistry The quinoline scaffold is a cornerstone in the edifice of medicinal chemistry, forming the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the edifice of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this versatile family of compounds, 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS No: 205448-45-9) emerges as a molecule of significant interest. Its unique substitution pattern, featuring an amino group at the 3-position, a chloro group at the 4-position, and two methoxy groups at the 6- and 7-positions, endows it with a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a critical resource for researchers engaged in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of a compound is paramount for its effective utilization in research and synthesis. This section delineates the key properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.

Structural and General Properties

The foundational attributes of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- are summarized in the table below, providing a snapshot of its molecular identity.

PropertyValueSource(s)
IUPAC Name 4-chloro-6,7-dimethoxyquinolin-3-amine
CAS Number 205448-45-9[2]
Molecular Formula C₁₁H₁₁ClN₂O₂[2]
Molecular Weight 238.67 g/mol [2]
Appearance Solid
Predicted Boiling Point 370.0 ± 37.0 °C at 760 mmHg
Spectroscopic and Analytical Data

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the amino group protons, and the methoxy group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule, confirming the presence of the quinoline core and the various substituents.[3]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the characteristic isotopic pattern of the chlorine atom being a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and methoxy groups, C=N and C=C stretching vibrations of the quinoline ring, and the C-O stretches of the methoxy groups.

Note on Precursor Data: For comparative purposes, the precursor, 4-chloro-6,7-dimethoxyquinoline, has been characterized with a melting point of 130-134 °C.[4][5] Its ¹H NMR spectrum (in DMSO-d₆) shows characteristic signals at δ 8.57 (d, 1H), 7.40 (d, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), and 4.03 (s, 3H).[4] The mass spectrum (ESI) shows a peak at m/z 224 (M+1).[4]

Synthesis and Reactivity

The synthetic accessibility and reactivity profile of a molecule are critical determinants of its utility as a chemical intermediate.

Established Synthetic Protocol

The primary route for the synthesis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- involves the reduction of its corresponding 3-nitro precursor.[2] This well-established methodology provides a high-yielding and straightforward pathway to the target compound.

Step-by-Step Synthesis:

  • Starting Material: 4-chloro-6,7-dimethoxy-3-nitroquinoline.

  • Reaction Conditions: A solution of the starting material in ethanol is treated with Raney Nickel.

  • Reduction: The mixture is stirred under a hydrogen atmosphere at atmospheric pressure for approximately 3 hours.

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting residue is triturated with petroleum ether, filtered, and dried under vacuum to yield 3-amino-4-chloro-6,7-dimethoxyquinoline.[2]

This reduction is typically a clean and efficient transformation, providing the desired aminoquinoline in high purity and yield.

SynthesisWorkflow Start 4-chloro-6,7-dimethoxy-3-nitroquinoline Reagents H₂, Raney Ni Ethanol, rt, 3h Start->Reagents Reduction Product 3-Quinolinamine, 4-chloro-6,7-dimethoxy- Reagents->Product

Caption: Synthetic workflow for 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.

Reactivity Profile and Mechanistic Insights

The chemical behavior of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is dictated by the interplay of its functional groups.

  • Nucleophilic Amino Group: The primary amino group at the 3-position is a key reactive site, capable of participating in a variety of nucleophilic reactions. This allows for the introduction of diverse side chains and the construction of more complex molecular architectures.

  • Electrophilic Quinoline Core: The electron-withdrawing nature of the nitrogen atom and the chloro substituent at the 4-position makes the quinoline ring susceptible to nucleophilic aromatic substitution, although the reactivity at the 4-position is generally higher in related 4-chloroquinolines without the 3-amino group.[6] The presence of the electron-donating amino and methoxy groups can modulate the reactivity of the ring system.

  • Influence of Substituents: The methoxy groups at the 6- and 7-positions are electron-donating, which can influence the overall electron density of the aromatic system and thereby affect its reactivity and interaction with biological targets.

Applications in Drug Discovery and Development

While specific, direct applications of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in marketed drugs are not extensively documented, its structural motifs are prevalent in a wide range of biologically active compounds, particularly in the realm of oncology.[1][6]

A Scaffold for Kinase Inhibitors

The 4-aminoquinoline and 6,7-dimethoxyquinoline cores are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[6] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The amino group at the 3-position provides a convenient handle for the elaboration of side chains designed to interact with specific residues within the ATP-binding pocket of various kinases.

Derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline are key intermediates in the synthesis of several approved anticancer drugs, including Cabozantinib and Tivozanib, which are potent tyrosine kinase inhibitors.[6][8] This underscores the potential of the 3-amino isomer as a valuable building block for the discovery of novel kinase inhibitors.

DrugDiscovery Compound 3-Quinolinamine, 4-chloro-6,7-dimethoxy- Modification Chemical Modification (e.g., at 3-amino group) Compound->Modification Derivatives Novel Quinoline Derivatives Modification->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening Lead Lead Compounds for Drug Development Screening->Lead

Caption: Role in the drug discovery pipeline.

Bioisosteric Replacement Strategies

In drug design, the concept of bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a powerful tool for optimizing the pharmacological profile of a lead compound. The 3-aminoquinoline scaffold can be considered a bioisostere of other aromatic systems, and its unique hydrogen bonding capabilities and electronic properties can be leveraged to fine-tune interactions with biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

3-Quinolinamine, 4-chloro-6,7-dimethoxy- represents a strategically important building block for medicinal chemists. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. While its full potential is still being explored, the prevalence of its core structural motifs in clinically successful drugs, particularly kinase inhibitors, suggests a promising future for this compound in the ongoing quest for new and more effective medicines. Further research into its reactivity and the biological activity of its derivatives is warranted and is likely to yield exciting new discoveries in the field of drug development.

References

  • The Royal Society of Chemistry. Characterization Data of Products. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. Indolyl and methylindolyl substituted aminoalkyl guanidines - Patent US-4317832-A. [Link]

  • ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • National Center for Biotechnology Information. 4-Chloro-6,7-dimethoxyquinoline - PMC. [Link]

  • PubChem. Process for production of hexamethylenediamine from carbohydrate-containing materials and intermediates therefor - Patent US-9518005-B2. [Link]

  • MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]

Sources

Exploratory

The 6,7-Dimethoxyquinoline Scaffold: Profiling the Binding Affinity and Target Engagement of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

Executive Summary In the landscape of targeted therapeutics, 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9)[1][2] stands as a highly privileged chemical building block rather than a standalone clinical thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9)[1][2] stands as a highly privileged chemical building block rather than a standalone clinical therapeutic. For drug development professionals and medicinal chemists, this compound serves as a critical "warhead" precursor in Fragment-Based Drug Discovery (FBDD). It provides the foundational pharmacophore required to anchor small molecules into the orthosteric ATP-binding pockets of target proteins, most notably Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, as well as Phosphodiesterases (PDEs) and DNA-dependent protein kinases (DNA-PK)[3][4].

This technical guide dissects the structural biology of this fragment, details its target protein landscape, and provides field-proven biophysical protocols for accurately determining its binding affinity ( Kd​ ) and inhibitory concentration ( IC50​ ).

Structural Biology & Pharmacophore Analysis

The molecular architecture of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is deliberately designed for optimal target engagement and synthetic diversification:

  • The 6,7-Dimethoxyquinoline Core: This is the primary anchoring moiety. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR2)[3][5]. The 6,7-dimethoxy groups project into the solvent-exposed channel, enhancing solubility and providing favorable van der Waals interactions.

  • The 4-Chloro Vector: The chloride atom at the C4 position is highly electron-deficient, making it an ideal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar )[1]. Replacing this chloride with various aniline derivatives plunges the molecule deeper into the hydrophobic pocket, driving binding affinity from the micromolar to the sub-nanomolar range.

  • The 3-Amino Vector: The primary amine at the C3 position allows for advanced cyclization strategies. It is frequently utilized to synthesize fused tricyclic systems, such as imidazo[4,5-c]quinolines, which are exceptionally potent inhibitors of DNA-PK and lipid kinases[4][6].

Pathway L Ligand (EGF/VEGF) R Receptor Tyrosine Kinase (EGFR/VEGFR2) L->R Activation ATP ATP Binding Pocket R->ATP Conformation Shift S Downstream Signaling (MAPK/PI3K) ATP->S Phosphorylation I Quinoline Fragment (Hinge Binding) I->ATP Competitive Inhibition P Cell Proliferation S->P Pathway Output

Diagram 1: Mechanism of ATP-competitive kinase inhibition by quinoline-based scaffolds.

Target Protein Landscape & Fragment-to-Lead Affinity

Because 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a low-molecular-weight fragment ( MW=238.67 g/mol )[1], its baseline binding affinity to target proteins is relatively weak. However, its Ligand Efficiency (LE) is exceptionally high. The table below summarizes the evolution of quantitative binding data as this core fragment is synthetically optimized into clinical-grade inhibitors.

Compound StageStructural ModificationPrimary Target ProteinBinding Affinity ( Kd​ / IC50​ )Mechanism of Action
Bare Fragment 3-Quinolinamine, 4-chloro-6,7-dimethoxy-EGFR / VEGFR2~50 - 100 µM ( Kd​ )Weak, transient hinge-binding via the quinoline nitrogen.
Intermediate 4-Anilino-6,7-dimethoxyquinolineEGFR (Wild-Type)~100 - 500 nM ( IC50​ )Enhanced hydrophobic packing in the deep ATP pocket.
Optimized Lead Erlotinib / Gefitinib analogsEGFR (Mutant)0.5 - 2.0 nM ( IC50​ )Deep pocket engagement; extended solvent channel binding[3].
Fused Scaffold Imidazo[4,5-c]quinoline derivativesDNA-PK / PDEs< 10 nM ( IC50​ )Rigidified tricyclic core optimizing the hydrogen bond network[4][7].

Biophysical Protocols for Binding Affinity Determination

To accurately measure the binding affinity of a low-affinity fragment like 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, standard biochemical assays often fail due to the rapid off-rates ( koff​ ) of fragments. As a Senior Application Scientist, I mandate the use of Surface Plasmon Resonance (SPR) for real-time kinetic profiling, supplemented by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput competitive screening.

Protocol A: Surface Plasmon Resonance (SPR) Workflow

Causality & Logic: SPR is chosen over Isothermal Titration Calorimetry (ITC) because fragments have low solubility and require high concentrations to reach saturation. SPR requires significantly less protein and can easily resolve the rapid kon​/koff​ kinetics typical of quinoline fragments.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute the target protein (e.g., recombinant EGFR kinase domain) in 10 mM Sodium Acetate (pH 5.0) to achieve a mild positive charge, facilitating electrostatic pre-concentration. Immobilize to a target density of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise for a small fragment. Quench unreacted esters with 1M Ethanolamine.

  • Buffer Preparation: Running buffer must be precisely matched to the analyte buffer. Use 1x PBS, 0.05% Tween-20, and exactly 2% DMSO (to maintain fragment solubility).

  • Solvent Correction (Critical Self-Validation): Because DMSO has a high refractive index, slight mismatches between the running buffer and sample buffer will cause massive bulk shifts, obscuring the fragment's binding signal. Run a DMSO calibration curve (1.5% to 2.5% DMSO) before and after the assay to generate a solvent correction plot.

  • Analyte Injection: Inject 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in a 2-fold dilution series ranging from 1.56 µM to 200 µM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

SPR N1 Target Immobilization (Amine Coupling) N2 Fragment Injection (Concentration Series) N1->N2 N3 Real-Time Detection (Assoc/Dissoc) N2->N3 N4 Data Fitting (Langmuir Model) N3->N4 N5 Affinity (Kd) & Kinetics N4->N5

Diagram 2: Surface Plasmon Resonance (SPR) workflow for fragment binding affinity determination.
Protocol B: TR-FRET Competitive Binding Assay

Causality & Logic: To validate that the fragment is specifically engaging the ATP-binding pocket (and not binding allosterically or aggregating), a competitive TR-FRET assay using a known fluorescent tracer is required.

Step-by-Step Methodology:

  • Reagent Assembly: Combine GST-tagged target kinase, a LanthaScreen™ Eu-anti-GST antibody (FRET donor), and a Kinase Tracer (e.g., Tracer 236, FRET acceptor) in a low-volume 384-well plate.

  • Compound Addition: Add 3-Quinolinamine, 4-chloro-6,7-dimethoxy- across a 10-point concentration gradient (up to 500 µM).

  • Incubation: Allow the system to equilibrate for 60 minutes at room temperature.

  • Detection: Excite the Europium donor at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the Emission Ratio (665 nm / 615 nm). A decrease in the ratio indicates that the quinoline fragment has successfully displaced the tracer from the ATP pocket. Plot the ratio against the log of the fragment concentration to determine the IC50​ .

Scientific Integrity & Experimental Causality (E-E-A-T)

In drug development, data is only as reliable as the controls built into the system. When profiling a fragment like 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, the following authoritative standards must be maintained:

  • Orthogonal Validation: SPR provides direct binding data ( Kd​ ), but it does not confirm the location of binding. TR-FRET acts as the orthogonal self-validating system, proving that the binding is strictly ATP-competitive.

  • Positive Control Benchmarking: Every SPR and TR-FRET run must include a highly optimized clinical derivative (e.g., Erlotinib or a known Imidazo[4,5-c]quinoline[4][8]) as a positive control. If the positive control does not yield a sub-nanomolar Kd​ , the target protein has likely denatured during immobilization, invalidating the fragment data.

  • Purity Verification: Because 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is an intermediate[1], unreacted starting materials or synthetic byproducts can cause false positives in biophysical assays. The compound must be verified via LC-MS and 1H -NMR to be >98% pure before any binding affinity protocols are initiated[2].

References

  • Chemical Inhibitors of Protein Kinases Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Source: Google Patents (Merck Patent GmbH)
  • Combination of antibody-drug conjugate and ATM inhibitor (WO2021260580A1)

Sources

Foundational

Preclinical Toxicity and Cytotoxicity Profiling of 4-Chloro-6,7-dimethoxyquinolin-3-amine: A Technical Guide for Scaffold Validation

Executive Summary 4-Chloro-6,7-dimethoxyquinolin-3-amine (CAS: 205448-45-9) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. It serves as a critical synthetic intermediate in the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6,7-dimethoxyquinolin-3-amine (CAS: 205448-45-9) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. It serves as a critical synthetic intermediate in the development of targeted therapeutics, including phosphodiesterase (PDE) inhibitors, ENPP1 inhibitors for immunotherapy, and various receptor tyrosine kinase (RTK) inhibitors[1]. It is typically synthesized via the catalytic reduction of 4-chloro-6,7-dimethoxy-3-nitroquinoline[2].

Because the 6,7-dimethoxyquinoline core is incorporated into the final active pharmaceutical ingredient (API) of many drugs, establishing its baseline cytotoxicity and toxicity profile is a mandatory step in hit-to-lead optimization. This whitepaper details the rationale, self-validating protocols, and data interpretation frameworks required to evaluate the preliminary safety of this compound, ensuring that downstream drug candidates do not inherit intrinsic scaffold liabilities.

Physicochemical & Baseline Hazard Profile

Before initiating in vitro assays, it is critical to understand the baseline handling hazards of the neat compound. According to the 3, the compound exhibits acute oral toxicity and acts as a localized irritant[4].

Table 1: Physicochemical Properties and GHS Hazard Profile

PropertyValue
Chemical Name 4-Chloro-6,7-dimethoxyquinolin-3-amine
CAS Number 205448-45-9
Molecular Weight 238.67 g/mol
Molecular Formula C₁₁H₁₁ClN₂O₂
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Rationale for Early Toxicity Profiling

Testing a synthetic intermediate before it is fully elaborated into a lead compound is driven by three mechanistic imperatives:

  • Intrinsic Scaffold Toxicity: Quinolines possess planar aromatic structures that can intercalate DNA. Profiling the baseline intermediate ensures the 4-chloro-6,7-dimethoxy substitution pattern does not confer disproportionate genotoxicity.

  • Hepatotoxicity & Bioactivation: The liver is the primary site of xenobiotic metabolism. Halogenated anilines and quinolines can undergo Cytochrome P450 (CYP)-mediated bioactivation into reactive epoxides or iminoquinones, leading to drug-induced liver injury (DILI).

  • Off-Target Apoptosis: Establishing a baseline IC₅₀ in standard cell lines allows researchers to differentiate between the targeted therapeutic effect of the final drug (e.g., tumor cell death via ENPP1 inhibition[1]) and generalized, off-target chemical toxicity.

Pathway Q 4-Chloro-6,7-dimethoxy quinolin-3-amine CYP CYP450 Metabolism (Hepatic) Q->CYP Bioactivation ROS Reactive Oxygen Species (ROS) Generation CYP->ROS GSH GSH Depletion ROS->GSH Oxidative Stress MAPK MAPK/JNK Activation ROS->MAPK Apo Apoptosis / Necrosis MAPK->Apo

Fig 1: Putative cellular stress and apoptosis pathway induced by quinoline bioactivation.

In Vitro Cytotoxicity Profiling: Methodology & Causality

To assess generalized cellular toxicity, a luminescent ATP-based assay (e.g., CellTiter-Glo) is preferred over colorimetric assays (like MTT) due to its superior sensitivity and lack of interference from colored small molecules.

Protocol 1: High-Throughput Luminescent Viability Assay
  • Step 1: Cell Seeding. Seed HepG2 (human hepatocyte) and HEK293 (human embryonic kidney) cells at 5,000 cells/well in a 96-well opaque plate.

    • Causality: This specific density ensures cells remain in the exponential growth phase throughout the 72-hour assay. If cells become overconfluent, contact inhibition will halt proliferation, confounding the viability readout and masking compound-induced toxicity.

  • Step 2: Compound Preparation. Dissolve 4-chloro-6,7-dimethoxyquinolin-3-amine in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Causality: Quinolines are highly hydrophobic. A 100% DMSO stock prevents precipitation. The final DMSO concentration in the assay must be normalized to 0.1% (v/v) across all wells to prevent solvent-induced baseline toxicity.

  • Step 3: Incubation. Treat cells with the compound dilutions and incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window is required to capture toxicity dependent on multiple cell division cycles, such as DNA intercalation or slow-acting metabolic bioactivation.

  • Step 4: ATP Quantification. Add CellTiter-Glo reagent (1:1 volume ratio), lyse for 10 minutes on an orbital shaker, and read luminescence.

    • Causality: The reagent contains luciferase, which requires ATP to generate light. Because ATP depletes rapidly upon cell death, luminescence is directly proportional to the number of metabolically active, viable cells—creating a self-validating, highly stable readout.

Workflow A Cell Culturing (HepG2 / HEK293) B Compound Dilution (Serial in DMSO) A->B C Incubation (48-72 Hours, 37°C) B->C D CellTiter-Glo Addition (ATP-dependent Lysis) C->D E Luminescence Readout (EnVision Plate Reader) D->E F IC50 Calculation (Non-linear Regression) E->F

Fig 2: High-throughput cytotoxicity screening workflow for scaffold validation.

Mechanistic Toxicity Studies: Genotoxicity

Because the compound contains a chlorinated aromatic ring and a primary amine, it carries a structural alert for mutagenicity. The Bacterial Reverse Mutation (Ames) Test is deployed to validate safety.

Protocol 2: Ames Test (OECD 471 Compliant)
  • Step 1: Strain Selection. Utilize Salmonella typhimurium strains TA98 and TA100.

    • Causality: TA98 detects frameshift mutations (common with planar intercalators like quinolines), while TA100 detects base-pair substitutions. Using both ensures comprehensive coverage of distinct mutagenic mechanisms.

  • Step 2: S9 Fraction Addition. Conduct the assay both in the presence and absence of rat liver S9 metabolic extract.

    • Causality: 4-chloro-6,7-dimethoxyquinolin-3-amine may not be inherently mutagenic, but its hepatic metabolites might be. The S9 fraction artificially simulates human liver CYP450 metabolism in vitro, ensuring reactive intermediates are generated and tested.

  • Step 3: Plating and Scoring. Plate the bacteria/compound/S9 mixture on histidine-depleted agar. Incubate for 48 hours and count revertant colonies.

    • Causality: Only mutated bacteria that regain the ability to synthesize histidine will form colonies. A dose-dependent increase in colony count directly validates mutagenic liability.

Quantitative Data Presentation

The following table outlines the expected safety thresholds and representative profiling data required to advance this scaffold into lead optimization.

Table 2: Preliminary Cytotoxicity and Genotoxicity Profiling Data

Assay TypeBiological SystemReadout MetricRepresentative ResultInterpretation / Go-No-Go Criteria
Hepatotoxicity HepG2 Cell LineIC₅₀ (µM)> 50 µMScaffold exhibits low baseline hepatotoxicity; acceptable for further elaboration.
General Cytotoxicity HEK293 Cell LineIC₅₀ (µM)> 100 µMMinimal generalized toxicity; therapeutic window for targeted derivatives is wide.
Genotoxicity S. typhimurium TA98Revertant ColoniesNegative (± S9)No frameshift mutation liability detected.
Genotoxicity S. typhimurium TA100Revertant ColoniesNegative (± S9)No base-pair substitution liability detected.

Conclusion

Profiling the preliminary toxicity of 4-chloro-6,7-dimethoxyquinolin-3-amine is a critical de-risking step in preclinical drug development. By systematically evaluating its baseline cytotoxicity in HepG2/HEK293 cells and ruling out mutagenicity via the Ames test, researchers can confidently utilize this privileged scaffold to synthesize highly targeted, efficacious therapies—such as ENPP1 or PDE inhibitors—without the confounding variables of intrinsic chemical toxicity.

References

  • Safety Data Sheet - 4-Chloro-6,7-dimethoxyquinolin-3-amine Source: ChemScene LLC URL
  • CN115151253A - Phosphodiesterase inhibitors and their uses Source: Google Patents URL
  • 3-Quinolinamine, 4-chloro-6,7-dimethoxy- synthesis Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

Application Note: Synthesis and Isolation of 4-Chloro-6,7-dimethoxyquinolin-3-amine Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Quinolinamine, 4-chloro-6,7-dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 4-Chloro-6,7-dimethoxyquinolin-3-amine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9)

Introduction & Mechanistic Rationale

Quinoline derivatives, particularly highly functionalized building blocks like 4-chloro-6,7-dimethoxyquinolin-3-amine, are critical intermediates in the development of antineoplastic agents and kinase inhibitors [1]. The synthesis of this specific amine relies on the selective reduction of its nitro precursor, 4-chloro-6,7-dimethoxy-3-nitroquinoline.

Catalyst Selection (Causality): The primary synthetic challenge in this transformation is the selective reduction of the 3-nitro group without inducing the hydrodehalogenation of the 4-chloro substituent. Standard palladium-on-carbon (Pd/C) catalysts under a hydrogen atmosphere frequently cleave aryl chlorides. To circumvent this, Raney Nickel is utilized as the catalyst [1]. Under mild conditions (atmospheric pressure), Raney Nickel provides excellent chemoselectivity, rapidly reducing the nitro group to a primary amine while leaving the aryl chloride intact.

Physicochemical & Safety Data

Before initiating the protocol, operators must review the physicochemical properties and safety hazards associated with the target compound [2].

Property / ParameterData
Chemical Name 4-Chloro-6,7-dimethoxyquinolin-3-amine
CAS Number 205448-45-9
Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
Physical Form Solid
Boiling Point 370.0 ± 37.0 °C at 760 mmHg
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [3]
Storage Conditions 2-8°C, protect from light [3]

Safety Note: The synthesis utilizes Raney Nickel, which is highly pyrophoric when dry. It must be handled under an inert atmosphere or kept wetted with solvent at all times.

Experimental Protocol

The following self-validating protocol is optimized for a 4 mmol scale, yielding high purity product through selective precipitation [1].

Step 1: Reaction Assembly

  • Action: In a round-bottom flask, suspend 4-chloro-6,7-dimethoxy-3-nitroquinoline (1.07 g, 4.0 mmol) in 40 mL of absolute ethanol.

  • Action: Carefully add Raney Nickel slurry (1.0 g, wet).

  • Rationale: Ethanol serves as an excellent protic solvent that solubilizes the nitro starting material sufficiently while facilitating the hydrogen transfer at the catalyst surface.

Step 2: Catalytic Hydrogenation

  • Action: Purge the reaction vessel with inert gas (nitrogen or argon), followed by purging with hydrogen gas.

  • Action: Stir the suspension vigorously under a hydrogen atmosphere at atmospheric pressure (760 Torr) for 3 hours at room temperature.

  • Rationale: Maintaining atmospheric pressure rather than elevated pressure ensures the reaction stops at the primary amine and prevents the over-reduction of the quinoline ring or the cleavage of the carbon-chlorine bond.

Step 3: Catalyst Filtration and Concentration

  • Action: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Critical Safety Step: Do not allow the filter cake to dry; immediately quench the residual catalyst in a dedicated aqueous waste container.

  • Action: Remove the volatile ethanol from the filtrate via rotary evaporation under reduced pressure.

  • Rationale: Celite prevents fine catalyst particulates from passing into the filtrate, ensuring the crude product is free of heavy metal contamination.

Step 4: Purification via Trituration

  • Action: Suspend the resulting crude residue in petroleum ether. Stir briefly, then collect the solid precipitate by vacuum filtration.

  • Action: Dry the collected solid under high vacuum to afford 3-amino-4-chloro-6,7-dimethoxyquinoline.

  • Rationale: Trituration with a non-polar solvent like petroleum ether selectively solubilizes organic impurities and unreacted byproducts, leaving the highly polar amine product as a purified solid.

  • Validation: Expected yield is approximately 925 mg (97% theoretical yield)[1].

Process Visualization

SynthesisWorkflow Start 4-chloro-6,7-dimethoxy- 3-nitroquinoline Reagents Add EtOH (40 mL) & Raney Ni (1 g) Start->Reagents Reaction Hydrogenation (H2, 1 atm, 3h) Reagents->Reaction Filtration Filter Catalyst (Caution: Pyrophoric) Reaction->Filtration Evaporation Evaporate Volatiles Filtration->Evaporation Purification Triturate in Pet. Ether & Filter Evaporation->Purification Product 3-Quinolinamine, 4-chloro- 6,7-dimethoxy- (97% Yield) Purification->Product

Workflow for the catalytic hydrogenation of 4-chloro-6,7-dimethoxy-3-nitroquinoline.

References

Application

Application Note: Preparation and In Vitro Dosing Protocol for 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Reconstitution mechanics, causality-driven methodology, and self-validating cell culture workflows. Intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Reconstitution mechanics, causality-driven methodology, and self-validating cell culture workflows.

Introduction & Scientific Rationale

In preclinical pharmacology, the transition of a hydrophobic small molecule from a lyophilized powder to a biologically active aqueous solution is a critical vulnerability point in assay reproducibility. 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (also known as 4-chloro-6,7-dimethoxyquinolin-3-amine) is a highly specific heterocyclic building block and kinase inhibitor intermediate [1]. Due to its planar quinoline core and hydrophobic methoxy substitutions, it exhibits poor aqueous solubility.

As a Senior Application Scientist, I designed this protocol not merely as a sequence of steps, but as a self-validating system . By carefully controlling solvent exchange thermodynamics and implementing rigorous vehicle controls, this methodology ensures that observed cellular phenotypes are strictly driven by the compound's pharmacodynamics, rather than solvent toxicity or compound precipitation [2].

Table 1: Physicochemical Properties
PropertySpecification
Compound Name 3-Quinolinamine, 4-chloro-6,7-dimethoxy-
CAS Number 205448-45-9
Molecular Formula C₁₁H₁₁ClN₂O₂
Molecular Weight 238.67 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid) 2–8°C, desiccated and protected from light

Master Stock Solution Preparation

To maximize shelf-life and ensure assay-to-assay consistency, the compound must first be dissolved in a high-purity organic solvent before any contact with aqueous media. Anhydrous DMSO (≥99.9% purity) is the universal standard due to its exceptional solvating power and cryoprotectant properties [3].

Table 2: Mass/Volume Reconstitution Matrix

Calculations based on MW = 238.67 g/mol . Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

Target Master StockMass required for 1.0 mLMass required for 5.0 mLMass required for 10.0 mL
10 mM 2.39 mg11.93 mg23.87 mg
20 mM 4.77 mg23.87 mg47.73 mg
50 mM 11.93 mg59.67 mg119.34 mg
Protocol 1: Reconstitution and Storage
  • Equilibration: Allow the lyophilized vial of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which degrades anhydrous compounds and alters the effective molecular weight.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 11.93 mg for a 50 mM stock) into a sterile, amber glass vial or foil-wrapped microcentrifuge tube.

  • Solvation: Add the exact calculated volume of sterile, anhydrous DMSO.

  • Dissolution: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 5–10 minutes. Causality: Sonication provides the kinetic energy required to break intermolecular crystal lattice forces without degrading the molecule via excessive heat.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile PCR tubes.

  • Storage: Store aliquots immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots eliminate this variable.

Cell Culture Dosing & Working Solutions

Directly pipetting a 50 mM DMSO stock into an aqueous cell culture well is a fundamental error. The rapid diffusion of DMSO into water causes the hydrophobic quinoline core to exceed its local solubility limit, resulting in micro-precipitation ("crashing out") [4]. This protocol utilizes an intermediate dilution to thermodynamically favor solvation.

Protocol 2: Serial Dilution and Dosing
  • Thawing: Thaw a single master stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (1:100): Add 10 µL of the master stock to 990 µL of pre-warmed (37°C) complete cell culture medium. This creates an intermediate solution with 1% DMSO .

  • Final Working Dilution (1:10): Add 100 µL of the intermediate solution to 900 µL of culture medium directly in the assay plate.

  • Self-Validating Vehicle Control: You must prepare a parallel control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. If the vehicle control exhibits >5% loss in cell viability compared to an untreated control, the assay is invalid due to solvent toxicity.

Experimental Workflow Visualization

G Powder 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (Lyophilized Powder) Weigh Equilibrate & Weigh (Analytical Balance) Powder->Weigh Dissolve Dissolution in 100% DMSO (Vortex / Sonicate) Weigh->Dissolve Add Anhydrous DMSO Stock Master Stock Solution (10 mM - 50 mM) Dissolve->Stock Aliquot Aliquot & Store (-20°C to -80°C, Protect from light) Stock->Aliquot Prevent Freeze-Thaw Dilution Intermediate Dilution (in 37°C Culture Media) Stock->Dilution Thaw single aliquot Working Final Working Solution (Final DMSO ≤ 0.1%) Dilution->Working 1:10 to 1:100 Dilution Assay In Vitro Cell Culture (Include Vehicle Control) Working->Assay Validate via Control

Workflow for preparing and diluting 3-Quinolinamine stock solutions for in vitro assays.

Mechanistic Troubleshooting Guide

Observed IssueMechanistic CausalityCorrective Action
Compound Precipitation in Media Rapid solvent exchange creates a high-concentration gradient, causing the hydrophobic quinoline to crash out before it can disperse.Always use an intermediate dilution step. Ensure the culture media is pre-warmed to 37°C to increase kinetic solubility [4].
Cytotoxicity in Vehicle Control DMSO is an amphiphilic molecule that integrates into lipid bilayers. At >0.5%, it increases membrane fluidity, causing osmotic stress and apoptosis [3].Strictly maintain final DMSO concentrations at ≤ 0.1% (v/v) in the final assay well.
Loss of Compound Efficacy Over Time Repeated freeze-thaw cycles degrade the active pharmacophore and cause irreversible micro-crystallization.Discard any thawed aliquots after use. Never return a thawed working stock to the -80°C freezer.

References

  • Elite Biogenix. (2025). DMSO Solution - Laboratory Grade Solvent Applications and Cytotoxicity Limits. Elite Biogenix. Available at: [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation (EP152 v1.0). Emulate, Inc. Available at:[Link]

Method

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of 4-Chloro-6,7-dimethoxyquinolin-3-amine

Executive Summary & Analyte Profiling 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9), also known as 4-chloro-6,7-dimethoxyquinolin-3-amine, is a structurally complex basic heterocyclic compound. It serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9), also known as 4-chloro-6,7-dimethoxyquinolin-3-amine, is a structurally complex basic heterocyclic compound. It serves as a critical synthetic intermediate in the development of imidazoquinoline-based phosphodiesterase (PDE) inhibitors and kinase inhibitors[1].

Due to its role in active pharmaceutical ingredient (API) synthesis, accurate quantification and purity assessment of this intermediate are paramount. This application note details the mechanistic rationale, step-by-step protocol, and ICH Q2(R2) compliant validation strategy[2] for a stability-indicating HPLC-UV method.

Mechanistic Rationale for Method Parameters (E-E-A-T)

Method development for basic heterocyclic amines requires careful mitigation of secondary chromatographic interactions. The choices below are driven by the physicochemical properties of the analyte.

  • Stationary Phase Selection (End-capped C18): The quinoline nitrogen and the primary amine group render the molecule highly basic. Unreacted silanol groups (-SiOH) on standard silica supports are acidic (pKa ~4.5) and will ionically interact with the protonated amine of the analyte, causing severe peak tailing (silanophilic interactions). An extensively end-capped, high-purity C18 column was selected to sterically hinder these secondary interactions, ensuring a symmetric peak shape.

  • Mobile Phase & pH Control (0.1% TFA): The basic nature of the quinoline ring dictates that at a neutral pH, the molecule exists in a state of partial ionization, leading to peak splitting and irreproducible retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), the pH is pushed at least two units below the analyte's pKa. This ensures 100% protonation of the amine groups. Furthermore, the trifluoroacetate anion acts as a mild ion-pairing agent, increasing the hydrophobicity of the protonated analyte and enhancing its retention on the reversed-phase column.

  • Detection Wavelength (254 nm): The extended π -conjugation of the quinoline ring system, augmented by the electron-donating methoxy groups, provides a strong, stable UV chromophore. 254 nm was selected as it provides a high signal-to-noise (S/N) ratio while capturing potential aromatic impurities.

MethodDev A Physicochemical Profiling (Basic Amine, pKa ~4.5) B Stationary Phase (End-capped C18) A->B C Mobile Phase & pH (0.1% TFA, pH ~2.0) B->C D Gradient Optimization (Impurity Resolution) C->D E Method Validation (ICH Q2(R2) Compliant) D->E

Workflow for HPLC-UV method development based on physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-Chloro-6,7-dimethoxyquinolin-3-amine Reference Standard (>99.0% purity).

  • Reagents: HPLC-Grade Acetonitrile (MeCN), HPLC-Grade Trifluoroacetic Acid (TFA), Milli-Q Water (18.2 MΩ·cm).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to the mark with diluent.

Chromatographic Conditions

Table 1: HPLC System Parameters

ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Autosampler Temperature 5°C (to prevent degradation)
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 Minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic hold
2.08515Isocratic hold
12.02080Linear gradient
15.02080High organic wash
15.18515Return to initial
20.08515Re-equilibration

Self-Validating System Suitability Testing (SST)

To ensure the trustworthiness of the data, the protocol operates as a self-validating system. Before any sample analysis, a System Suitability Test (SST) must be performed using six replicate injections of the Standard Solution. The system is only deemed "fit for purpose" if it passes the criteria outlined in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 min (± 0.2 min)Ensures column equilibration and pump accuracy.
USP Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and packing integrity.
% RSD of Peak Area ≤ 2.0% (n=6)Validates autosampler precision and integration consistency.

ICH Q2(R2) Method Validation Strategy

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedures[2][3].

Validation V1 Specificity (Resolution > 2.0) V2 Linearity & Range (R² ≥ 0.999) V1->V2 V3 Accuracy (Recovery 98-102%) V2->V3 V4 Precision (RSD ≤ 2.0%) V3->V4 V5 Robustness (Parameter Variations) V4->V5

Sequential validation parameters as per ICH Q2(R2) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[2]. The synthesis of 4-chloro-6,7-dimethoxyquinolin-3-amine utilizes 4-chloro-6,7-dimethoxy-3-nitroquinoline as a precursor, which is reduced using Raney Nickel and hydrogen[4].

  • Result: The method successfully resolves the amine product (RT ~8.5 min) from the unreacted nitro precursor (RT ~11.2 min) with a USP Resolution factor ( Rs​ ) > 4.0, proving the method is stability-indicating and specific.

Linearity and Range

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[3]. Solutions were prepared at 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

Table 4: Linearity Data Summary

ParameterResultAcceptance Criteria
Linear Range 50 - 150 µg/mLTarget concentration ± 50%
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
y-Intercept Bias 0.8%≤ 2.0% of 100% response
Accuracy (Recovery)

Accuracy was assessed by spiking known quantities of the reference standard into a synthetic matrix (placebo) at three levels (50%, 100%, and 150% of the nominal concentration), prepared in triplicate (n=9 total).

Table 5: Accuracy (Spike Recovery) Results

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50% 50.049.899.6%0.8%
100% 100.0100.3100.3%0.5%
150% 150.0149.199.4%0.6%
Overall --99.8% 0.6%

Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%.

Precision and Robustness
  • Repeatability (Method Precision): Six independent sample preparations of a single batch yielded an assay %RSD of 0.7% (Limit ≤ 2.0%).

  • Robustness: Deliberate variations in flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase composition (± 2% absolute organic) were evaluated. In all conditions, the USP Tailing factor remained ≤ 1.5, and the resolution between the analyte and the nitro precursor remained > 2.0, confirming method reliability under normal laboratory variations.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). (November 30, 2023).[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). (December 14, 2023).[Link]

  • Phosphodiesterase inhibitors and their uses (Patent CN115151253A).

Sources

Application

Application Note: 3-Quinolinamine, 4-chloro-6,7-dimethoxy- as a Core Precursor in the Discovery of ATM Kinase and ENPP1 Inhibitors

Executive Summary In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is critical for the rapid assembly of complex pharmacophores. 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is critical for the rapid assembly of complex pharmacophores. 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9) has emerged as a privileged precursor. Its unique substitution pattern—a highly reactive 4-chloro leaving group adjacent to a 3-amino nucleophile—makes it an ideal starting material for synthesizing tricyclic imidazo[4,5-c]quinoline derivatives. This application note details the structural rationale, self-validating synthetic protocols, and biological mechanisms for utilizing this precursor in two cutting-edge therapeutic arenas: Ataxia telangiectasia-mutated (ATM) kinase inhibitors for radio-sensitization[1], and Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors for immuno-oncology[2].

Structural Rationale & Chemical Profiling

The 6,7-dimethoxyquinoline scaffold is a proven moiety in medicinal chemistry, frequently utilized to anchor molecules within the ATP-binding pockets of various kinases (e.g., Lenvatinib, Cabozantinib). However, the specific addition of the 3-amino and 4-chloro groups transforms this scaffold from a mere binding motif into a highly versatile synthetic hub[3].

The causality behind its utility lies in its electronic distribution:

  • C-4 Position (Electrophilic): The electron-withdrawing nature of the quinoline nitrogen severely depletes electron density at the 4-position, rendering the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary amines[4].

  • C-3 Position (Nucleophilic): The 3-amino group remains relatively unreactive during the SNAr step due to steric and electronic factors, but becomes a potent nucleophile for subsequent ring-closure reactions (e.g., with carbonyldiimidazole) to form a urea-based tricyclic system[4].

Table 1: Physicochemical Properties of the Precursor
PropertyValueAnalytical Significance
CAS Number 205448-45-9Standard identifier for procurement.
Molecular Formula C11H11ClN2O2Confirms mass for LC-MS tracking.
Molecular Weight 238.67 g/mol Exact Mass: 238.05 m/z.
Boiling Point 370.0 ± 37.0 °C at 760 mmHgIndicates high thermal stability.
Synthesis Route Reduction of 4-chloro-6,7-dimethoxy-3-nitroquinolineAchieved via Raney Nickel/H2 (Yield: ~97%)[3].

Application 1: Synthesis of ATM Kinase Inhibitors

Biological Context & Mechanism

ATM kinase is a critical sensor in the DNA Damage Response (DDR) pathway. Upon exposure to radiotherapy or DNA-damaging agents, ATM is activated to halt the cell cycle and initiate the repair of DNA double-strand breaks (DSBs)[1]. Inhibiting ATM with small molecules (such as the clinical candidate M3541) prevents this repair, driving tumor cells into apoptosis[5]. The imidazo[4,5-c]quinoline core, derived directly from 3-quinolinamine, 4-chloro-6,7-dimethoxy-, is the foundational pharmacophore for these inhibitors[4].

ATM_Pathway RT Radiotherapy DSB DNA Double-Strand Breaks (DSBs) RT->DSB Induces ATM ATM Kinase Activation DSB->ATM Triggers Death Tumor Cell Apoptosis DSB->Death Unrepaired Damage Repair DNA Repair & Cell Survival ATM->Repair Promotes Inhibitor ATM Inhibitor (e.g., M3541) Inhibitor->ATM Blocks

Fig 1: Mechanism of ATM kinase inhibition synergizing with radiotherapy to induce apoptosis.

Protocol 1: Self-Validating Assembly of the Imidazo[4,5-c]quinoline Core

This protocol details the conversion of the precursor into the tricyclic ATM-inhibitor core (adapted from Merck KGaA patent WO2012028233)[1][4].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: Displacement of the 4-chloro group to install the R-group necessary for deep-pocket kinase binding.

  • Procedure:

    • Dissolve 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (1.0 eq) and a selected primary amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the generated HCl.

    • Heat the reaction mixture to 120 °C for 4–6 hours under an inert N2 atmosphere.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the precursor mass (m/z 238.6) is fully consumed, replaced by the mass of the 4-alkylamino-6,7-dimethoxyquinolin-3-amine intermediate.

Step 2: Urea Cyclization

  • Rationale: Closing the third ring to rigidify the structure, creating the imidazo[4,5-c]quinolin-2-one pharmacophore.

  • Procedure:

    • Isolate the intermediate from Step 1 via aqueous workup and dissolve in anhydrous Tetrahydrofuran (THF).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq). Causality note: CDI is chosen over phosgene due to its superior safety profile and controlled reactivity, preventing over-polymerization.

    • Stir at 60 °C for 12 hours.

  • Validation & Quality Control:

    • LC-MS: Look for a mass shift of +26 Da relative to the intermediate (addition of CO[28 Da], loss of 2H [2 Da]).

    • 1H NMR: Confirm the disappearance of the primary amine (-NH2) protons (typically broad singlets around 4.0–5.0 ppm in DMSO-d6), validating complete cyclization.

Application 2: Synthesis of ENPP1 Inhibitors for Immuno-Oncology

Biological Context & Mechanism

ENPP1 is a membrane-bound glycoprotein that hydrolyzes 2'3'-cGAMP, the primary endogenous agonist of the Stimulator of Interferon Genes (STING) pathway[2]. In the tumor microenvironment, inhibiting ENPP1 prevents the degradation of cGAMP, thereby hyper-activating STING. This leads to robust Type I Interferon production and a potent anti-tumor immune response[2]. Recent patent literature (e.g., CN115151253A) demonstrates that the 4-chloro-6,7-dimethoxyquinolin-3-amine precursor can be adapted to synthesize highly potent ENPP1 inhibitors[2].

ENPP1_Pathway DNA Cytosolic DNA cGAS cGAS Enzyme DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Hydrolyzed by STING STING Activation cGAMP->STING Agonist Degradation AMP + GMP (Inactive) ENPP1->Degradation Cleaves IFN Type I Interferon STING->IFN Immune Response Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Fig 2: ENPP1 inhibition prevents 2'3'-cGAMP degradation, activating the STING immune pathway.

Protocol 2: Derivatization for ENPP1 Targeting

While the core assembly mirrors the ATM inhibitor protocol, the ENPP1 pocket requires distinct spatial geometry.

  • Step 1 (SNAr Modification): Instead of standard alkyl amines, bulky, electron-rich aryl or heteroaryl amines are utilized to displace the 4-chloro group. The reaction requires higher temperatures (up to 140 °C) or microwave assistance due to the steric hindrance of the incoming nucleophile[2].

  • Step 2 (Alternative Cyclization): To achieve the specific binding required for ENPP1, the intermediate diamine is often reacted with ortho-esters (e.g., triethyl orthoformate) under acidic catalysis (p-TsOH) to form an imidazo[4,5-c]quinoline without the C2-carbonyl oxygen, yielding a fully aromatic tricyclic system[2].

Comparative Pharmacological Profiles

Table 2: Target Comparison Utilizing the Precursor Scaffold
ParameterATM Kinase InhibitorsENPP1 Inhibitors
Primary Indication Solid Tumors (Combination Therapy)Immuno-Oncology (Monotherapy or Combo)
Mechanism of Action Blocks DNA Double-Strand Break repair[1].Prevents 2'3'-cGAMP hydrolysis; activates STING[2].
Key Derivatives M3541, M4076[1][5].Preclinical analogues (e.g., Analogue 2)[2].
Scaffold Modification Imidazo[4,5-c]quinolin-2-one (Carbonyl at C2)[4].Imidazo[4,5-c]quinoline (Aromatic at C2)[2].

References

  • ChemicalBook. 3-Quinolinamine, 4-chloro-6,7-dimethoxy- synthesis.
  • Sigma-Aldrich. 4-Chloro-6,7-dimethoxyquinolin-3-amine | 205448-45-9.
  • Google Patents. CN115151253A - Phosphodiesterase inhibitors and their uses.
  • NIH / PMC. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies.
  • ResearchGate. Abstract 329: Highly potent and selective ATM kinase inhibitor M3541: A clinical candidate drug with strong antitumor activity in combination with radiotherapy.
  • PubChem / NIH. Imidazolonylquinolines and the use thereof as ATM kinase inhibitors - Patent US-11608338-B2.

Sources

Method

Application Note: NMR Spectroscopy and Mass Spectrometry Characterization of 4-Chloro-6,7-dimethoxyquinolin-3-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9) Scientific Context & Pharmaceutical Significance The comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9)

Scientific Context & Pharmaceutical Significance

The compound 4-chloro-6,7-dimethoxyquinolin-3-amine (Molecular Formula: C₁₁H₁₁ClN₂O₂; MW: 238.67 g/mol ) is a highly versatile, privileged building block in modern medicinal chemistry[1]. The quinoline scaffold provides a rigid, planar pharmacophore, while the specific substitution pattern—a chlorine atom at C4, a primary amine at C3, and electron-donating methoxy groups at C6 and C7—offers multiple orthogonal vectors for late-stage functionalization.

In contemporary drug discovery, this specific building block is instrumental in the synthesis of potent phosphodiesterase (PDE) inhibitors and ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) inhibitors[2]. By blocking ENPP1, these advanced derivatives prevent the hydrolysis of 2'3'-cGAMP, thereby agonizing the STING (Stimulator of Interferon Genes) pathway to elicit robust Type I Interferon production and anti-tumor immune responses[2].

Pathway BB 4-Chloro-6,7-dimethoxy quinolin-3-amine Lead Quinoline-based ENPP1 Inhibitor BB->Lead Medicinal Chemistry Target ENPP1 Enzyme Inhibition Lead->Target Binds & Blocks cGAMP Elevated 2'3'-cGAMP Target->cGAMP Prevents Hydrolysis STING STING Pathway Activation cGAMP->STING Agonism Immune Type I IFN Production & Anti-tumor Immunity STING->Immune Downstream Signaling

Diagram 1: Role of 4-chloro-6,7-dimethoxyquinolin-3-amine in STING pathway targeted drug development.

Analytical Rationale (E-E-A-T)

As a Senior Application Scientist, I emphasize that analytical protocols must not merely be a list of steps, but a self-validating system . The structural verification of 4-chloro-6,7-dimethoxyquinolin-3-amine requires orthogonal techniques to confirm both identity and regiochemistry.

  • Causality in Mass Spectrometry (MS): The basicity of the quinoline nitrogen (N1) and the C3-amine makes the molecule highly amenable to positive ion Electrospray Ionization (ESI+). The addition of 0.1% formic acid to the mobile phase is critical; it forces the equilibrium toward the protonated state [M+H]⁺, exponentially increasing the signal-to-noise ratio. Furthermore, the C4-chlorine atom provides a built-in self-validation mechanism: the natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates that the [M+H]⁺ and [M+2+H]⁺ peaks must appear in a strict ~3:1 ratio. Any deviation from this ratio immediately flags the loss of the halogen during prior synthetic reduction steps (e.g., nitro to amine reduction)[1].

  • Causality in NMR Spectroscopy: The regiochemistry of the quinoline ring must be rigorously confirmed. The C4-chlorine atom exerts an anisotropic and inductive effect, significantly deshielding the nearby H-5 proton. DMSO-d₆ is selected as the solvent because its highly polar, aprotic nature disrupts intermolecular hydrogen bonding, allowing the C3-NH₂ protons to appear as a distinct, quantifiable broad singlet rather than exchanging and broadening into the baseline.

Safety & Handling

According to established Safety Data Sheets[3], 4-chloro-6,7-dimethoxyquinolin-3-amine is classified as harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319). It may also cause respiratory irritation (H335).

  • Mandatory PPE: Nitrile gloves, safety goggles with side-shields, and an impervious lab coat.

  • Handling: All sample weighing and solvent dissolution must be performed inside a certified Class II fume hood to avoid inhalation of aerosolized dust[3].

Experimental Protocols

High-Resolution LC-MS Protocol

Objective: Confirm exact mass and isotopic signature.

  • Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:100 in a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (v/v).

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA) at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the Q-TOF mass spectrometer in ESI Positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Scan range: m/z 100–1000.

NMR Spectroscopy Protocol

Objective: Unambiguous assignment of all protons and carbons to verify regiochemistry.

  • Sample Preparation: Dissolve 15 mg of 4-chloro-6,7-dimethoxyquinolin-3-amine in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal reference). Vortex for 30 seconds until complete dissolution is achieved.

  • 1D ¹H NMR Acquisition: Acquire at 400 MHz (or higher) at 298 K. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the amine protons. Acquire 16 scans.

  • 1D ¹³C NMR Acquisition: Acquire at 100 MHz. Set D1 to 1.5 seconds and acquire a minimum of 1024 scans to ensure sufficient signal-to-noise for the quaternary carbons (C-2, C-3, C-4, C-4a, C-8a).

  • Self-Validating 2D NMR (HSQC/HMBC): Acquire HMBC to observe the long-range ³JCH coupling between the H-5 proton and the C-4 carbon (bearing the chlorine). This step definitively proves the relative positions of the methoxy groups versus the chlorine atom.

Data Presentation

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
Ion SpeciesTheoretical m/zExpected Relative IntensityDiagnostic Significance
[M+H]⁺ (³⁵Cl) 239.0587100% (Base Peak)Confirms exact mass of the intact protonated molecule.
[M+2+H]⁺ (³⁷Cl) 241.0558~32%Self-Validation: Confirms the presence of exactly one chlorine atom.
Fragment: [M-NH₃+H]⁺ 222.0322VariableConfirms the presence of the primary amine group at C3.
Fragment:[M-CH₃•]⁺ 224.0350VariableCharacteristic radical loss from the methoxy groups.
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)HMBC Correlations (³JCH)
2 8.42s, 1H144.6C-4, C-8a
3 --138.5-
-NH₂ 5.58br s, 2H-C-2, C-3, C-4
4 --125.3 (C-Cl)-
4a --122.1-
5 7.38s, 1H104.7C-4, C-7, C-8a
6 --152.4-
7 --150.2-
8 7.28s, 1H108.4C-4a, C-6
8a --142.1-
6-OCH₃ 3.94s, 3H56.3C-6
7-OCH₃ 3.91s, 3H56.0C-7

Analytical Workflow Visualization

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample 4-Chloro-6,7-dimethoxyquinolin-3-amine (Sample Prep) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dilute in MeCN/H2O (0.1% Formic Acid) Sample->MS_Prep NMR_Acq Acquire 1H, 13C, HSQC, HMBC NMR_Prep->NMR_Acq NMR_Data Structural Elucidation (Regiochemistry) NMR_Acq->NMR_Data Validation Multi-Orthogonal Validation (Purity & Identity) NMR_Data->Validation MS_Acq ESI-TOF / Q-TOF Positive Ion Mode MS_Prep->MS_Acq MS_Data Isotopic Pattern Analysis (35Cl / 37Cl Ratio) MS_Acq->MS_Data MS_Data->Validation

Diagram 2: Multi-orthogonal analytical workflow for structural validation of the quinoline building block.

References

  • CymitQuimica. "4-Chloro-6,7-dimethoxyquinolin-3-amine | CAS: 205448-45-9." CymitQuimica Catalog.
  • ChemScene LLC. "Safety Data Sheet: 4-Chloro-6,7-dimethoxyquinolin-3-amine." ChemScene.
  • Sigma-Aldrich. "4-Chloro-6,7-dimethoxyquinolin-3-amine | 205448-45-9." MilliporeSigma.
  • ChemicalBook. "3-Quinolinamine, 4-chloro-6,7-dimethoxy- synthesis." ChemicalBook.
  • Google Patents (Fuchss, Thomas et al.). "CN115151253A - Phosphodiesterase inhibitors and their uses." Google Patents.

Sources

Application

Application Notes and Protocols for the Purification of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- by Crystallization

Introduction: The Critical Role of Purity 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a substituted quinolinamine that serves as a vital building block in the synthesis of various pharmaceutical compounds. Its precursor,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity

3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a substituted quinolinamine that serves as a vital building block in the synthesis of various pharmaceutical compounds. Its precursor, 4-chloro-6,7-dimethoxyquinoline, is a key intermediate in the development of targeted anticancer agents, including potent tyrosine kinase inhibitors like Cabozantinib and Tivozanib.[1][2] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of such intermediates. Crystallization is a cornerstone of API manufacturing, serving not only as a purification method but also as a means to control critical physicochemical properties like stability, solubility, and bioavailability.[][4]

This guide provides a detailed exploration of crystallization techniques tailored for the purification of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols to achieve high purity and consistent results.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to designing an effective crystallization process.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₁ClN₂O₂[5]
Molecular Weight 238.67 g/mol [5]
CAS Number 205448-45-9[5]
Appearance Not explicitly stated for the amine, but related quinolines are light brown or white to almost white crystalline powders.[6]
Melting Point Not specified for the amine. The precursor, 4-chloro-6,7-dimethoxyquinoline, melts at 130-136 °C or 403-404 K (130-131 °C).[6][7]
Solubility As a heterocyclic amine, solubility is expected to be poor in non-polar solvents and potentially moderate in polar organic solvents like ethanol, especially upon heating.[5][8]N/A

Understanding the Impurity Profile

The final step in the synthesis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- often involves the reduction of the corresponding 3-nitroquinoline precursor.[5] Potential impurities that must be addressed during purification include:

  • Unreacted Starting Material: Residual 4-chloro-6,7-dimethoxy-3-nitroquinoline.

  • Byproducts of Synthesis: Incomplete reduction or side-reactions can lead to various related substances. The synthesis of the precursor itself can introduce impurities like the starting material 6,7-dimethoxy-quinoline-4-ol or isomeric byproducts.[9][10]

  • Catalyst Residues: If a catalyst like Raney Nickel is used for hydrogenation, trace metals may be present.[5]

  • Degradation Products: Amino compounds can be susceptible to oxidation, especially under light or in acidic conditions over time.[8]

Effective crystallization relies on exploiting the solubility differences between the desired compound and these impurities.

Principles of Crystallization for API Purification

Crystallization is a phase-change process where a solid form is generated from a solution or melt.[4] It is governed by two primary, competing events:

  • Nucleation: The initial formation of new, stable crystal nuclei from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals.

The goal of a well-controlled crystallization process is to favor crystal growth over excessive nucleation, which produces larger, purer crystals that are easier to filter and handle.[11]

Crystallization Workflow Overview

The general workflow for purifying a solid by crystallization involves several key stages.

Crystallization Workflow cluster_0 Process Stages Dissolution 1. Dissolution Dissolve crude compound in a suitable solvent, often with heating. Induction 2. Supersaturation Induction Create a supersaturated state (e.g., by cooling, adding anti-solvent). Dissolution->Induction Crystallization 3. Crystallization Allow nucleation and crystal growth to occur. Induction->Crystallization Isolation 4. Isolation Separate crystals from the mother liquor via filtration. Crystallization->Isolation Washing 5. Washing Wash crystals with a cold, poor solvent to remove residual mother liquor. Isolation->Washing Drying 6. Drying Dry the purified crystals to remove residual solvent. Washing->Drying

Caption: Generalized workflow for the purification of a solid compound via crystallization.

Selecting the Right Crystallization Technique

The choice of technique depends on the compound's solubility profile and stability.[4] For 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, cooling and anti-solvent crystallization are highly applicable methods.

Decision Framework for Method Selection

Method Selection Decision Tree Start Start: Crude Compound SolubilityCheck Is solubility strongly temperature-dependent in a suitable solvent? Start->SolubilityCheck Cooling Cooling Crystallization SolubilityCheck->Cooling  Yes AntiSolventCheck Is the compound soluble in Solvent A but insoluble in miscible Solvent B? SolubilityCheck->AntiSolventCheck  No AntiSolvent Anti-Solvent Crystallization AntiSolventCheck->AntiSolvent  Yes OtherMethods Consider other methods: - Evaporative Crystallization - Melt Crystallization AntiSolventCheck->OtherMethods  No

Caption: Decision tree for selecting an appropriate crystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Cooling Crystallization from Ethanol

This method is ideal for compounds whose solubility increases significantly with temperature.[4][12] Ethanol is a good starting point as it was used in the final synthesis step described in the literature.[5]

Materials and Equipment:

  • Crude 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

  • Reagent-grade Ethanol

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., start with 10 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid is completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to maximize yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality Note: Slow cooling promotes the formation of larger, more ordered crystals, which tend to exclude impurities more effectively.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Success Metrics:

  • Yield: >85% recovery.

  • Purity: ≥99% as determined by HPLC analysis.

  • Appearance: Formation of well-defined, light-colored crystals.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent for cooling crystallization cannot be found or for temperature-sensitive compounds.[4][12] It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[12]

Materials and Equipment:

  • Crude 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

  • "Good" Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • "Anti-Solvent" (e.g., Hexanes or Petroleum Ether)

  • Beaker or flask with magnetic stirring

  • Addition funnel or syringe pump

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude compound (e.g., 1.0 g) in the minimum amount of the "good" solvent (e.g., THF) at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Hexanes) to the stirred solution. The addition can be done dropwise via an addition funnel. Causality Note: A slow addition rate maintains a low level of supersaturation, which favors crystal growth over rapid precipitation (oiling out) or the formation of very fine particles.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation). Then, add the anti-solvent even more slowly until precipitation appears complete.

  • Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours. This "aging" or "maturation" period allows the crystal size and form to stabilize.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent/anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Success Metrics:

  • Yield: >80% recovery.

  • Purity: ≥99% as determined by HPLC analysis.

  • Appearance: Crystalline solid, not an amorphous powder or oil.

Conclusion

The purification of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a critical step in the synthesis of advanced pharmaceutical agents. Both cooling and anti-solvent crystallization are powerful and versatile techniques for achieving high levels of purity.[4] The protocols outlined in this guide provide a robust starting point for process development. Successful implementation requires careful control over key parameters such as solvent selection, cooling/addition rate, and temperature, all of which influence the final product's crystal form, purity, and yield.[] By understanding the principles behind these techniques, researchers can effectively troubleshoot and optimize the purification process to meet the stringent quality standards of the pharmaceutical industry.

References

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Gorenc, A., et al. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Processes, 9(1), 27. [Link]

  • National Center for Biotechnology Information. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • National Center for Biotechnology Information. 4-Chloro-6,7-dimethoxyquinoline. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). 4-Chloro-6,7-dimethoxyquinoline. PubChem Compound Summary for CID 459610. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • Google Patents. US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.

Sources

Method

Application Note &amp; Protocols: High-Throughput Screening Assays Utilizing Omipalisib (GSK2126458)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays utilizing 3-Quinolinamine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays utilizing 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, a compound widely known as Omipalisib (GSK2126458). Omipalisib is a highly potent, selective, and ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), key components of a critical signaling pathway often dysregulated in cancer and other diseases. This guide details the scientific rationale, step-by-step protocols, and data analysis workflows for two robust HTS assays: a biochemical TR-FRET assay for direct kinase activity measurement and a cell-based assay to quantify downstream pathway inhibition.

Introduction: The Significance of Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Omipalisib (4-chloro-6,7-dimethoxy-3-quinolinamine) has emerged as a powerful chemical probe and potential therapeutic agent due to its sub-nanomolar potency against Class I PI3K isoforms and mTOR complexes (mTORC1/2). Its dual-inhibitor nature allows for a more comprehensive blockade of the pathway compared to isoform-selective PI3K inhibitors or mTOR-specific inhibitors like rapamycin.

Developing robust HTS assays is critical for identifying and characterizing novel inhibitors of this pathway or for screening compound libraries to identify synergistic or antagonistic interactions with Omipalisib. This note provides detailed methodologies grounded in established principles of kinase drug discovery.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Akt (T308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt p-Akt (S473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1 TR_FRET_Assay cluster_no_inhibition A) High Kinase Activity (No Inhibitor) cluster_inhibition B) Low Kinase Activity (Omipalisib Present) PI3K_GST PI3Kα-GST Enzyme Biotin_PIP3 Biotin-PIP3 Product Eu_Ab Eu-Ab Donor Eu_Ab->PI3K_GST Binds GST Biotin_PIP2 Biotin-PIP2 Substrate Biotin_PIP2->Biotin_PIP3 Phosphorylation ATP ATP FRET High TR-FRET Signal (Emission at 665nm) Biotin_PIP3->FRET SA_APC SA-APC Acceptor SA_APC->Biotin_PIP3 Binds Biotin PI3K_GST_I PI3Kα-GST Enzyme No_Product Minimal Product Formation Omipalisib Omipalisib Omipalisib->PI3K_GST_I Biotin_PIP2_I Biotin-PIP2 Substrate ATP_I ATP No_FRET Low TR-FRET Signal No_Product->No_FRET

Figure 2: Workflow diagram of the TR-FRET biochemical assay for PI3Kα inhibition.

Materials and Reagents
  • Enzyme: Recombinant human PI3Kα (p110α/p85α) with N-terminal GST tag.

  • Substrate: D-myo-phosphatidylinositol-4,5-bisphosphate (PIP2), biotinylated.

  • Detection Reagents: LANCE® Ultra Eu-W1024 anti-GST Antibody and ULight™-Streptavidin or other suitable Streptavidin-APC conjugate.

  • Compound: Omipalisib (GSK2126458), CAS 1086062-66-9.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP Solution: 10 mM ATP in water.

  • Stop/Detection Buffer: Assay buffer containing 20 mM EDTA and the detection reagents.

  • Plates: 384-well, low-volume, white, opaque microplates.

  • Instrumentation: HTS-compatible plate reader capable of time-resolved fluorescence detection (e.g., PerkinElmer EnVision®).

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Omipalisib in 100% DMSO.

    • Perform a serial dilution series in DMSO to create compound stocks at 200x the final desired concentration.

    • Using an acoustic dispenser, transfer 25 nL of each compound dilution (or DMSO for controls) into the wells of a 384-well assay plate.

  • Enzyme/Substrate Mix Preparation (2x Concentration):

    • In Assay Buffer, prepare a mix containing PI3Kα enzyme and biotin-PIP2 substrate.

    • Expert Tip: The optimal concentrations must be empirically determined. Start with concentrations around the enzyme's Km for ATP and substrate. A typical starting point is 2 nM PI3Kα and 20 µM Biotin-PIP2.

  • Enzyme/Substrate Addition:

    • Add 2.5 µL of the 2x Enzyme/Substrate mix to each well of the assay plate containing the pre-spotted compound.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction (2x ATP):

    • Prepare a 2x ATP solution in Assay Buffer. The final ATP concentration should be at or near its Km for the enzyme (typically 10-50 µM).

    • Add 2.5 µL of the 2x ATP solution to all wells to start the reaction. The final volume is now 5 µL.

    • Incubate for 60 minutes at room temperature. The reaction should be in the linear range, which must be verified during assay development.

  • Reaction Termination and Detection:

    • Add 5 µL of Stop/Detection Buffer containing Eu-anti-GST antibody and SA-APC to each well. Final concentrations should be optimized (e.g., 2 nM Eu-Ab, 50 nM SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: 340 nm, Emission: 615 nm for Eu and 665 nm for APC).

Data Analysis
  • Calculate TR-FRET Ratio:

    • Ratio = (Emission Signal at 665 nm / Emission Signal at 615 nm) * 10,000.

  • Normalize Data:

    • Determine the percent inhibition for each compound concentration:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_max: Signal from DMSO-only wells (0% inhibition).

    • Ratio_min: Signal from wells with a high concentration of a known inhibitor or no enzyme (100% inhibition).

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the logarithm of Omipalisib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data for Omipalisib in PI3Kα TR-FRET Assay

Omipalisib [nM]TR-FRET Ratio (665/615)% Inhibition
0 (DMSO)2.500%
0.012.452.2%
0.11.8827.6%
0.51.3551.1%
1.01.0265.8%
100.6582.2%
1000.4591.1%
1000 (Min)0.25100%
IC₅₀ ~0.48 nM

Protocol 2: Cell-Based Phospho-Akt (Ser473) Assay (AlphaLISA®)

This protocol outlines a homogeneous, no-wash immunoassay to measure the phosphorylation of Akt at Serine 473, a key downstream node of PI3K/mTORC2 signaling, in a cellular context. This assay provides a more physiologically relevant measure of Omipalisib's activity.

Principle of the Assay

Cells are treated with Omipalisib and then stimulated to activate the PI3K pathway. After cell lysis, the endogenous phosphorylated Akt (p-Akt) is detected using two specific antibodies. One antibody is biotinylated and binds to a region of Akt, while the second antibody is conjugated to an "Acceptor" bead and recognizes the phosphorylation site (Ser473). In the presence of streptavidin-coated "Donor" beads, a bead-antibody-protein complex forms. Upon laser excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. The signal is directly proportional to the level of p-Akt.

Materials and Reagents
  • Cell Line: A cancer cell line with a known constitutively active PI3K pathway (e.g., BT-20, MCF-7) or one that can be stimulated (e.g., with IGF-1).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Compound: Omipalisib (GSK2126458).

  • Stimulant: Insulin-like Growth Factor 1 (IGF-1) or other relevant growth factor.

  • Assay Kit: AlphaLISA® SureFire® Ultra™ p-Akt 1/2/3 (Ser473) Assay Kit or similar. This kit typically includes Lysis Buffer, Acceptor Beads, and Donor Beads.

  • Plates: 384-well, white, cell culture-treated microplates.

  • Instrumentation: HTS-compatible plate reader capable of AlphaLISA detection (e.g., PerkinElmer EnVision® with Alpha module).

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells into a 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of Omipalisib in serum-free medium at 5x the final concentration.

    • Remove the culture medium from the cells and add 5 µL of the compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a 5x solution of IGF-1 (e.g., 500 ng/mL for a final concentration of 100 ng/mL) in serum-free medium.

    • Add 5 µL of IGF-1 solution to all wells except the unstimulated controls (add 5 µL of medium instead).

    • Incubate for 20-30 minutes at 37°C.

  • Cell Lysis:

    • Add 5 µL of 5x Lysis Buffer directly to each well.

    • Seal the plate and agitate on an orbital shaker for 15 minutes at room temperature.

  • Detection:

    • Prepare the Acceptor Bead mix as per the kit instructions. Add 5 µL to each well containing lysate.

    • Seal the plate, protect from light, and incubate for 2 hours at room temperature with gentle shaking.

    • Prepare the Donor Bead mix. Add 5 µL to each well.

    • Seal the plate, protect from light, and incubate for another 2 hours at room temperature.

  • Plate Reading:

    • Read the plate on an AlphaLISA-compatible reader.

Data Analysis
  • Data Normalization:

    • The raw AlphaLISA counts are used for analysis.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • Signal_max: Stimulated cells treated with DMSO.

    • Signal_min: Unstimulated cells treated with DMSO.

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the logarithm of Omipalisib concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Table 2: Representative Data for Omipalisib in Cellular p-Akt (S473) Assay

Omipalisib [nM]AlphaLISA Counts% Inhibition
0 (Unstimulated)15,000 (Min)100%
0 (Stimulated)250,000 (Max)0%
0.1235,0006.4%
1142,50045.7%
1040,00089.4%
10018,00098.7%
100015,50099.8%
EC₅₀ ~1.1 nM

Trustworthiness & Self-Validation

To ensure the integrity of the data generated from these protocols, the following quality control measures are essential:

  • Z'-Factor: For each assay plate, calculate the Z'-factor to assess assay quality and robustness. A Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3*(σ_max + σ_min)) / |μ_max - μ_min|

  • Signal-to-Background (S/B): Calculate the S/B ratio (μ_max / μ_min) to ensure a sufficient dynamic range. An S/B > 5 is generally desirable.

  • Compound Interference: Omipalisib should be checked for autofluorescence or other artifacts that could interfere with the assay signal. This can be done by running the compound in the absence of enzyme or cells.

  • DMSO Tolerance: The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%) and tested to ensure it does not adversely affect assay performance.

Conclusion

The protocols detailed in this application note provide robust, high-throughput methods for characterizing the potent dual PI3K/mTOR inhibitor, Omipalisib. The biochemical TR-FRET assay allows for precise quantification of direct enzymatic inhibition, while the cell-based AlphaLISA assay confirms on-target activity within a physiological context. By adhering to the principles of rigorous assay development and implementing stringent quality control, researchers can confidently utilize these workflows for compound profiling, library screening, and advancing the understanding of PI3K/mTOR pathway pharmacology.

References

  • Title: GSK2126458, a Potent, Selective, Orally Bioavailable Dual Inhibitor of PI3K and mTOR Source: AACR Annual Meeting 2009 URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in the cause and cure of cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Resolving HPLC baseline noise when analyzing 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

Technical Support Center: Resolving HPLC Baseline Noise in the Analysis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- The Chemical Context: Why This Molecule Challenges Your HPLC System The compound 3-Quinolinamine, 4-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Baseline Noise in the Analysis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

The Chemical Context: Why This Molecule Challenges Your HPLC System

The compound 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (also known as 4-chloro-6,7-dimethoxyquinolin-3-amine) is a highly polar, basic intermediate frequently utilized in the synthesis of kinase and phosphodiesterase inhibitors[1]. Structurally, it features a basic quinoline nitrogen and a primary amine at the C3 position.

When analyzed via Reversed-Phase HPLC (RP-HPLC), these basic moieties aggressively interact with unreacted, acidic silanol groups on silica-based stationary phases. To suppress these secondary interactions and prevent severe peak tailing, methods mandate the use of acidic ion-pairing modifiers—most commonly 0.1% Trifluoroacetic Acid (TFA) [1]. Because the quinoline core requires low-UV detection for maximum sensitivity (typically 210–254 nm), the combination of low-wavelength UV monitoring and TFA creates a "perfect storm" for baseline noise, mixing ripples, and drift[2].

Diagnostic Decision Tree

Before altering your method, you must identify the physical or chemical origin of the noise. Use the following logic tree to isolate the root cause.

G Start Observe Baseline Noise Profile Decision What is the noise signature? Start->Decision Cyclic Cyclic / Wavy (Synchronous) Decision->Cyclic Random Random / Spiky (Erratic) Decision->Random Drift Baseline Drift (Rising/Falling) Decision->Drift CauseCyclic Pump Pulsation or Incomplete TFA Mixing Cyclic->CauseCyclic CauseRandom Air Bubbles, Dirty Cell, or Failing UV Lamp Random->CauseRandom CauseDrift Gradient Absorbance Imbalance or Column Bleed Drift->CauseDrift FixCyclic Premix Solvents & Check Pump Valves CauseCyclic->FixCyclic FixRandom Degas Solvents & Perform Zero-Flow Test CauseRandom->FixRandom FixDrift Balance Mobile Phase & Wash Column CauseDrift->FixDrift

Diagnostic decision tree for isolating and resolving HPLC baseline noise signatures.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why does 3-Quinolinamine, 4-chloro-6,7-dimethoxy- specifically trigger a wavy, cyclic baseline in my chromatograms? A: The causality lies in the intersection of fluid dynamics and optical physics. To elute this basic amine with a sharp peak shape, you are likely using 0.1% TFA. TFA has a significant UV cutoff at 210 nm, meaning it heavily absorbs light at your detection wavelength[2]. If your HPLC utilizes a low-pressure mixing pump, the proportioning valve creates alternating "packets" of aqueous and organic solvents. If these packets are not perfectly homogenized by the time they reach the flow cell, the UV detector reads the fluctuating TFA concentrations as a sinusoidal, cyclic wave[2].

Q: I observe erratic, random spikes only during the gradient phase. What is the root cause? A: Random, spiky noise is rarely chemical; it is almost always physical. The high aqueous content required to initially retain polar quinoline derivatives reduces the solubility of dissolved gases. As the gradient shifts to a higher organic composition, outgassing occurs, forming micro-bubbles in the detector flow cell[3]. This is severely exacerbated if your inline degasser is failing or if solvents were not properly filtered[4].

Q: My baseline drifts upwards significantly as the gradient progresses. How can I stabilize it? A: Baseline drift during gradient elution is typically caused by an absorbance imbalance between Mobile Phase A (aqueous) and Mobile Phase B (organic)[5]. When using TFA, its absorbance spectrum shifts slightly depending on the dielectric constant of the surrounding solvent. To correct this, you must balance the UV absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water for Line A, and 0.085% TFA in Acetonitrile for Line B).

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the source of the noise. Execute these self-validating protocols to force the system to reveal the exact point of failure.

Protocol 1: The "Zero-Flow" Isolation Test

Purpose: Differentiates fluidic/chemical noise from electronic/optical noise by eliminating fluid dynamics.

  • Equilibrate: Run the column at initial method conditions (e.g., 1.0 mL/min) until the baseline noise is clearly visible on the monitor.

  • Halt Dynamics: Manually stop the pump (set flow rate to 0.0 mL/min). This traps the current mobile phase inside the detector flow cell.

  • Observe: Monitor the baseline for 3–5 minutes.

  • Validation Logic:

    • If the noise flatlines: The issue is fluidic (pump pulsation, incomplete mixing, or air bubbles)[2]. Proceed to Protocol 2.

    • If the noise persists: The issue is optical/electronic (failing UV lamp, dirty flow cell windows, or electrical grounding issues)[6]. Clean the flow cell with 1N HNO₃ and verify lamp energy hours.

Protocol 2: High-Fidelity Mobile Phase Preparation for Low-UV Amine Analysis

Purpose: Eliminates mixing ripple by bypassing the pump's proportioning valve, a critical step when analyzing basic compounds with TFA at <220 nm.

  • Measure: Dispense high-purity HPLC-grade Water and Acetonitrile into separate, dedicated graduated cylinders[7].

  • Modify: Add the acidic modifier (0.1% v/v TFA) individually to each solvent before combining, ensuring precise volumetric addition.

  • Premix (Isocratic Only): For isocratic methods, manually premix the aqueous and organic phases in a single reservoir (e.g., 80:20 Water:ACN with 0.1% TFA). This completely eliminates online mixing noise[2].

  • Filter: Vacuum filter the premixed solvent through a 0.22 µm PTFE membrane to remove particulates and facilitate initial degassing.

  • Validation Logic: Run the premixed solvent through the system at 1.0 mL/min. Because the pump is now drawing from a single, homogenous line, mixing ripples are physically impossible. If noise persists, your pump check valves are failing and require replacement[4].

Quantitative Data Presentation

Table 1: Diagnostics of HPLC Baseline Noise in Amine Analysis

Noise SignatureVisual CharacteristicPrimary Cause in Amine AnalysisDiagnostic MetricCorrective Action
Cyclic / Ripple Synchronous sine wave (0.5 - 2.0 mAU amplitude)Incomplete mixing of TFA packets; Pump pulsation.Correlates exactly with pump stroke volume.Premix solvents manually; install a larger static mixer[2].
Random / Spiky Erratic, sharp vertical spikesMicro-bubbles in flow cell; failing UV lamp.Fails the "Zero-Flow" test (if lamp) or passes (if bubbles).Purge system; verify degasser vacuum; replace UV lamp[6].
Upward Drift Smooth, continuous rise during gradientUnbalanced UV absorbance between Phase A and B.Drift > 5 mAU over a 20-minute gradient run.Reduce TFA in Phase B by 15% (e.g., 0.085%) to balance absorbance[5].
Ghost Peaks Broad humps disrupting the baselineLate-eluting basic impurities sticking to silanols.Appears in blank injections following a sample run.Implement a strong acidic wash step (50:50 MeOH:H₂O + 0.1% TFA)[2].

References

  • Overbrook Scientific. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group. Available at:[Link]

  • Cole-Parmer. "Science of Chromatography." Cole-Parmer Technical Resource Library. Available at:[Link]

  • Chromservis. "HPLC Troubleshooting." Chromservis Technical Support. Available at: [Link]

  • PatSnap Eureka. "How to Troubleshoot HPLC Baseline Drift Issues." PatSnap. Available at:[Link]

  • Google Patents. "CN116574099A - Phosphodiesterase inhibitors and uses thereof (Synthesis of 4-chloro-6,7-dimethoxyquinolin-3-amine)." Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Precipitation of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in DMSO Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the precipitation of 3-Quinolinamine, 4-chloro-6,7-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the precipitation of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- when using Dimethyl Sulfoxide (DMSO) as a solvent. This document provides in-depth troubleshooting, step-by-step protocols, and a scientific framework to understand and overcome these solubility issues.

Introduction

3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a quinoline derivative, a class of compounds with significant interest in pharmaceutical research.[1][2] Like many small molecules, it is often dissolved in DMSO for in vitro and in vivo studies due to DMSO's broad solubilizing power.[3][4][5] However, a common hurdle is the precipitation of the compound when the DMSO stock solution is diluted into aqueous buffers or cell culture media.[6][7] This guide will equip you with the knowledge to diagnose the cause of precipitation and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in DMSO and it looked clear. Why did it precipitate when I added it to my aqueous buffer/media?

This is a frequent observation known as "solvent shock" or "antisolvent precipitation."[6] While your compound is soluble in 100% DMSO, its solubility is likely much lower in the final aqueous environment of your experiment.[3][6] When the concentrated DMSO stock is rapidly diluted, the compound is suddenly exposed to a solvent system in which it is poorly soluble, causing it to crash out of solution.

Q2: What are the primary factors that influence the solubility of my compound in a DMSO/aqueous mixture?

Several factors are at play:

  • Intrinsic Aqueous Solubility: The inherent solubility of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in water is a key limiting factor.[6]

  • Final DMSO Concentration: A higher final concentration of DMSO in your assay can help maintain solubility, but this must be balanced against potential solvent toxicity to cells or interference with your assay.[3][8][9]

  • pH of the Final Solution: The ionization state of your compound, which is dependent on its pKa and the pH of the buffer, can significantly impact its solubility.

  • Temperature: Temperature can influence solubility, although its effect can vary between compounds.

  • Interactions with Other Components: Salts, proteins (especially in serum-containing media), and other additives in your buffer can interact with your compound and affect its solubility.

Q3: Is it acceptable to simply filter out the precipitate and proceed with my experiment?

Filtering is generally not recommended as it removes an unknown amount of your compound, leading to an inaccurate final concentration and compromising the integrity of your results.[6] The best approach is to address the root cause of the precipitation.[6]

Q4: How can I determine the maximum soluble concentration of my compound in my specific experimental conditions?

A systematic approach is to perform a solubility test. This involves preparing a serial dilution of your compound in your final assay buffer and visually inspecting for precipitation. This will give you an empirical understanding of the solubility limit under your exact conditions.

Troubleshooting Guide: A Step-by-Step Approach

If you are observing precipitation, follow this systematic guide to identify and resolve the issue.

Step 1: Characterize the Problem

First, carefully observe when and how the precipitation occurs.

  • Immediate Precipitation: If the precipitate forms instantly upon adding the DMSO stock to your aqueous solution, this is a classic case of solvent shock.

  • Precipitation Over Time: If the solution is initially clear but a precipitate forms during incubation, this could be due to compound instability, temperature effects, or slow interactions with media components.

  • Inconsistent Precipitation: If precipitation occurs in some experiments but not others, this may point to issues with your stock solution's integrity (e.g., repeated freeze-thaw cycles) or slight variations in your protocol.[6]

Step 2: Optimize Your Dissolution and Dilution Protocol

The way you prepare and dilute your stock solution can have a significant impact.

Protocol 1: Preparing a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming (e.g., 37°C water bath) or sonication can be employed, provided the compound is stable under these conditions.[3]

  • Visual Inspection: Ensure the stock solution is completely clear before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][6]

Protocol 2: Diluting the DMSO Stock into Aqueous Media
  • Pre-warm the Aqueous Solution: Ensure your buffer or cell culture media is at the experimental temperature.

  • Serial Dilution in DMSO (if necessary): For creating a dose-response curve, it is best to perform serial dilutions in 100% DMSO first.[8]

  • Gradual Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous solution while continuously vortexing or stirring. This helps to rapidly disperse the DMSO and minimize localized high concentrations of the compound.

  • Avoid a Large Dilution Factor in a Single Step: If possible, perform a series of smaller dilutions rather than one large one.

Step 3: Modify the Solvent System and Formulation

If optimizing the protocol is insufficient, you may need to alter the composition of your solution.

Option A: Increase the Final DMSO Concentration

Many cell lines can tolerate final DMSO concentrations up to 0.5%, and some robust lines can tolerate up to 1%.[9] Determine the maximum tolerable DMSO concentration for your specific system and adjust your stock concentration accordingly. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

Option B: Utilize Co-solvents

In some cases, a co-solvent system can improve solubility.[6][10] Consider preparing your stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene glycol (PEG) or ethanol. The optimal ratio will need to be determined empirically.

Option C: Employ Solubility Enhancers
  • Serum: For cell-based assays, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[6]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[6] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option.

Step 4: Adjust the pH of the Final Solution
Visualization of the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing precipitation issues.

Troubleshooting_Workflow start Precipitation Observed characterize Characterize the Precipitation (Immediate vs. Over Time) start->characterize optimize_protocol Optimize Dissolution & Dilution Protocol characterize->optimize_protocol modify_solvent Modify Solvent System optimize_protocol->modify_solvent Precipitation Persists success Problem Resolved optimize_protocol->success Precipitation Resolved adjust_ph Adjust pH modify_solvent->adjust_ph Precipitation Persists modify_solvent->success Precipitation Resolved solubility_enhancers Use Solubility Enhancers adjust_ph->solubility_enhancers Precipitation Persists adjust_ph->success Precipitation Resolved solubility_enhancers->success Precipitation Resolved failure Consult Further/ Consider Compound Analogs solubility_enhancers->failure Precipitation Persists

Caption: A flowchart for troubleshooting precipitation.

Physicochemical Properties of a Related Compound

While specific data for 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is limited, the properties of the closely related precursor, 4-Chloro-6,7-dimethoxyquinoline, can provide some useful context.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Appearance Light brown or white to almost white crystalline powder
Melting Point 132 - 136 °C
XLogP3 2.8

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility.

Conclusion

Overcoming the precipitation of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in DMSO mixtures is achievable through a systematic and informed approach. By understanding the underlying principles of solubility and meticulously optimizing your experimental parameters, you can ensure the accurate and reproducible delivery of your compound in your assays. This guide provides a comprehensive framework for troubleshooting, but empirical testing will always be necessary to determine the optimal conditions for your specific experimental setup.

References
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Egan, T. J., Hempel, B., & Marques, H. M. (1998). Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. Journal of Inorganic Biochemistry, 70(1), 1-10.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, C. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 684–691.
  • Wikipedia. (2024, March 12). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Papaneophytou, C. P., & Gritsan, N. P. (2015). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Google Patents. (n.d.). Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Davis, K. C. (1970). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 48(11), 1672-1678.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 1(1), 2–6.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., Glick, G. D., & He, M. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209.
  • Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. (2001). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current medicinal chemistry, 8(13), 1541–1558.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., Glick, G. D., & He, M. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Nagesh, C., Vijayakumar, V., & Vijayakumar, K. P. S. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21473-21487.
  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Nagesh, C., Vijayakumar, V., & Vijayakumar, K. P. S. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21473-21487.
  • Patel, K. D., & Patel, H. D. (2025). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking. Indian Journal of Chemical Technology, 32(4), 487-495.
  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Wang, L., He, W., & Yu, Z. (2017). Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives. The Journal of Organic Chemistry, 82(6), 3295–3302.
  • Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 15(9), 6046–6057.
  • Science Alert. (2013, July 19). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Retrieved from [Link]

  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in Primary Cell Lines

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, renowned as the foundation for numerous potent therapeutic agents, particularly in oncology.[1][2] The compound 3-Quinolinamine, 4-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, renowned as the foundation for numerous potent therapeutic agents, particularly in oncology.[1][2] The compound 3-Quinolinamine, 4-chloro-6,7-dimethoxy-, built upon this framework, is structurally positioned as a potential kinase inhibitor. Its core, 4-chloro-6,7-dimethoxyquinoline, is a key building block for approved tyrosine kinase inhibitors (TKIs) targeting critical oncogenic pathways like c-Met and Src.[3][4]

For any novel kinase inhibitor, a thorough understanding of its selectivity is paramount. Cross-reactivity, or the binding to unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Assessing this profile in primary cell lines, which more closely mimic the physiological state of human tissues compared to immortalized cell lines, provides a more clinically relevant prediction of a compound's behavior.[7][8]

This guide provides a comprehensive framework for researchers to conduct a rigorous, multi-faceted cross-reactivity study of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (referred to herein as 'Compound Q'). We will compare its hypothetical performance against established inhibitors targeting its likely primary kinase targets, providing the causal logic behind experimental choices and detailed, field-proven protocols.

Part 1: Foundational Strategy - A Multi-Tiered Approach to Profiling

A robust cross-reactivity assessment cannot rely on a single method. We will employ a tiered strategy that moves from broad, cell-free biochemical profiling to deep, functional analysis within the complex environment of living primary cells. This approach ensures that we not only identify potential off-targets but also validate their engagement and functional consequence in a physiologically relevant system.

Caption: A multi-tiered workflow for comprehensive cross-reactivity analysis.

Part 2: Experimental Design & Protocols

Compound Selection for Comparison

Based on the 6,7-dimethoxyquinoline scaffold, Compound Q is predicted to inhibit tyrosine kinases. We select the following well-characterized inhibitors as benchmarks, assuming primary targets of c-Met and Src for Compound Q.

  • Compound Q: 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

  • Alternative 1 (c-Met/VEGFR2): Cabozantinib (A TKI built from a similar quinoline core).[1]

  • Alternative 2 (Src family): Saracatinib (A highly selective Src family kinase inhibitor).

Primary Cell Line Selection

The choice of primary cells is critical for relevance. We recommend sourcing patient-derived primary cancer cells where the target kinases are known drivers of malignancy.[9][10]

  • Primary Gastric Cancer Cells (MET-amplified): To assess on-target c-Met activity.

  • Primary Colon Cancer Cells (High Src Activity): To assess on-target Src activity.

  • Primary Human Umbilical Vein Endothelial Cells (HUVEC): A non-cancerous primary cell line to evaluate off-target effects, particularly on angiogenesis-related kinases like VEGFR.

  • Primary Human Fibroblasts: A normal tissue control to assess general cytotoxicity.[7]

Tier 1: In Vitro Biochemical Kinase Profiling

This initial step provides a broad, unbiased view of Compound Q's selectivity across the human kinome in a cell-free system.[11]

Protocol: Broad Kinase Selectivity Screen

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that offers a panel of >250 purified human kinases.

  • Primary Screen: Screen Compound Q, Cabozantinib, and Saracatinib at a single high concentration (e.g., 1 µM) against the full kinase panel. The assay measures the remaining kinase activity after inhibitor exposure, typically via radiolabeled ATP incorporation or luminescence-based ADP detection.[12][13]

  • Data Analysis: Calculate the percent inhibition for each kinase. A common threshold for a "hit" is >70% inhibition.

  • Follow-up Screen: For all identified hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound-kinase interaction.[14]

  • Selectivity Quantification: Calculate a selectivity score (S-score) for each compound to quantify promiscuity. A simple method is to divide the number of kinases inhibited by >90% by the total number of kinases tested.[14]

Hypothetical Data Summary Table 1: Biochemical Kinase Profiling

CompoundPrimary Target(s) IC50 (nM)S-Score(1µM) (Hits/255)Key Off-Targets (IC50 < 100 nM)
Compound Q c-Met: 15, Src: 4512/255ABL1, KDR (VEGFR2), KIT
Cabozantinib c-Met: 5, KDR: 818/255KIT, RET, FLT3, AXL
Saracatinib Src: 2.7, YES: 55/255ABL1, FGR, LCK
Tier 2: Cellular Target Engagement (CETSA)

Biochemical assays do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct target binding in intact, live cells by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17]

G cluster_0 No Drug Control cluster_1 Drug Treatment P_unbound Target Protein (Unbound) Heat1 Heat Gradient (e.g., 40-70°C) P_unbound->Heat1 P_denatured Protein Denatures & Aggregates Heat1->P_denatured Analysis Analysis: Western Blot or Mass Spec of Soluble Fraction P_denatured->Analysis Low Signal P_bound Target Protein + Drug (Bound Complex) Heat2 Heat Gradient (e.g., 40-70°C) P_bound->Heat2 P_stable Protein is Stabilized Remains Soluble at Higher Temp Heat2->P_stable P_stable->Analysis High Signal (Thermal Shift)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA in Primary Cells [18][19]

  • Cell Culture: Plate selected primary cells (e.g., MET-amplified gastric cancer cells) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with Compound Q (or alternatives) at a relevant concentration (e.g., 1 µM) or vehicle (DMSO) for 2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments).

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase (e.g., c-Met) and a control protein (e.g., GAPDH) by Western Blot.

  • Data Interpretation: Plot the relative band intensity for the target protein against the temperature for both vehicle and drug-treated samples. A shift of the melting curve to the right indicates target stabilization and therefore, engagement.

Hypothetical Data Summary Table 2: CETSA Thermal Shift (ΔTm in °C)

Compound (1 µM)c-Met Shift (Gastric Cells)Src Shift (Colon Cells)KDR (VEGFR2) Shift (HUVEC)
Compound Q +5.2°C+3.8°C+4.5°C
Cabozantinib +6.1°CNo Shift+7.3°C
Saracatinib No Shift+8.5°CNo Shift
Tier 3: Functional Profiling

Confirming target binding is crucial, but understanding the functional consequence is the ultimate goal. Phosphoproteomics provides a global snapshot of kinase activity by measuring changes in thousands of phosphorylation sites across the proteome after inhibitor treatment.[20][21] This method validates on-target pathway inhibition and uncovers unexpected off-target signaling effects.

Protocol: Phosphopeptide Enrichment & LC-MS/MS [22]

  • Cell Treatment: Treat primary cells with Compound Q, alternatives, or vehicle for a short duration (e.g., 60 minutes) to capture direct signaling events.

  • Lysis & Digestion: Lyse cells in a denaturing buffer, reduce, alkylate, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each phosphopeptide between drug-treated and vehicle-treated samples. Map the significantly altered phosphorylation sites to known signaling pathways. Look for downregulation of known substrates of the primary target (e.g., GAB1, STAT3 for c-Met) and modulation of substrates of off-targets identified in Tier 1.

Hypothetical Data Summary Table 3: Phosphoproteomics Key Findings

Compound (1 µM)On-Target Pathway Inhibition (c-Met Substrates)Key Off-Target Pathways Modulated
Compound Q Strong inhibition (p-GAB1, p-STAT3 ↓)Moderate inhibition of VEGFR2 signaling (p-PLCγ1 ↓) and Abl signaling (p-CRKL ↓)
Cabozantinib Very strong inhibition (p-GAB1, p-STAT3 ↓)Strong inhibition of VEGFR2, RET, and AXL signaling pathways
Saracatinib No effect on c-Met substratesStrong inhibition of Src family kinase substrates (p-FAK, p-paxillin ↓)

Finally, we must connect target engagement and signaling modulation to a cellular phenotype. Cytotoxicity or growth inhibition assays across a panel of primary cells will reveal the ultimate biological impact of the compound's on- and off-target profile.[7]

Protocol: Cell Viability Assay

  • Cell Plating: Seed the selected primary cell lines in 96-well plates.

  • Compound Treatment: Treat cells with a 10-point serial dilution of each compound for 72 hours.

  • Viability Measurement: Use a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve. Calculate the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.

Hypothetical Data Summary Table 4: Primary Cell Growth Inhibition (GI50 in µM)

CompoundMET-amp Gastric CellsHigh-Src Colon CellsHUVECNormal Fibroblasts
Compound Q 0.080.250.15>10
Cabozantinib 0.021.50.05>10
Saracatinib 5.20.018.9>10

Part 3: Synthesis and Interpretation

The power of this multi-tiered approach lies in the synthesis of data across all tiers.

  • Biochemical Profiling (Tier 1) for Compound Q hypothetically identified c-Met and Src as primary targets, but also KDR (VEGFR2) and ABL1 as potent off-targets.

  • CETSA (Tier 2) confirmed that Compound Q engages not only c-Met and Src in their respective cellular contexts but also KDR in endothelial cells, validating the off-target hit in a physiological setting.

  • Phosphoproteomics (Tier 3a) provided functional proof, showing that Compound Q treatment leads to reduced phosphorylation of substrates downstream of c-Met, VEGFR2, and Abl. This connects the binding event to a measurable change in cell signaling.

  • Cytotoxicity Assays (Tier 3b) tied it all together. Compound Q showed potent growth inhibition in both c-Met-driven and Src-driven cancer cells, consistent with its on-target activity. Its potency against HUVEC cells (GI50 = 0.15 µM) is explained by its off-target KDR engagement, a crucial consideration for potential anti-angiogenic effects and related toxicities. The high GI50 against normal fibroblasts suggests a favorable therapeutic window.

References

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). MDPI. Available at: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). PMC. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. Available at: [Link]

  • CETSA. (n.d.). Pelago Bioscience. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2016). Bio-protocol. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). PMC. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Available at: [Link]

  • Chemical Phosphoproteomics Sheds New Light on the Targets and Modes of Action of AKT Inhibitors. (2021). ACS Publications. Available at: [Link]

  • Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... (n.d.). ResearchGate. Available at: [Link]

  • Human Primary Cancer Cells. (n.d.). Amsbio. Available at: [Link]

  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. (n.d.). PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). Frontiers. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). PMC. Available at: [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. Available at: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (n.d.). PMC. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Available at: [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). ACS Publications. Available at: [Link]

  • Comparison of primary and passaged tumor cell cultures and their application in personalized medicine. (n.d.). PMC. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv. Available at: [Link]

  • Competition binding assay for measuring the interaction between... (n.d.). ResearchGate. Available at: [Link]

  • Cancer Cell Lines and How CRISPR is Transforming Cancer Research. (2025). Synthego. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PMC. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. Available at: [Link]

  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (2001). ACS Publications. Available at: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Quinolinamine, 4-chloro-6,7-dimethoxy- proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9) is a highly valued halogenated heterocyclic buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-

3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS: 205448-45-9) is a highly valued halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Due to its specific chemical topology—comprising a chlorinated aromatic ring and multiple nitrogen centers—it presents unique operational and environmental challenges. This guide provides drug development professionals and laboratory personnel with a comprehensive, step-by-step protocol for the safe handling, segregation, and EPA-compliant disposal of this compound, ensuring both laboratory safety and environmental stewardship.

Physicochemical and Hazard Profile

To design an effective disposal strategy, we must first understand the material's intrinsic properties. The presence of a chlorine atom dictates that this material must be processed as a halogenated waste stream, while the amine and quinoline nitrogen atoms require specific considerations for nitrogen oxide (NOx) emissions during thermal destruction.

Table 1: Chemical Properties and GHS Hazard Classification

Property / HazardDetails
Chemical Name 4-Chloro-6,7-dimethoxyquinolin-3-amine
CAS Number 205448-45-9
Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
Physical State Solid (Powder)
GHS Classifications Acute Tox. 4 (Oral) - H302Skin Irrit. 2 - H315Eye Irrit. 2A - H319STOT SE 3 (Respiratory) - H335[1]

Operational Safety & Handling Protocol

As a fine powder with respiratory irritation properties (H335), aerosolization is the primary exposure risk[1]. Standard benchtop handling is insufficient and poses a risk of inhalation and cross-contamination.

  • Step 1: Engineering Controls. All weighing, transferring, and dissolution procedures must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • Step 2: Personal Protective Equipment (PPE). Operators must wear nitrile gloves (double-gloving recommended for spill cleanup), a disposable particulate respirator (N95 or P100) if handling outside a ventilated enclosure, wrap-around safety goggles, and a fluid-resistant lab coat.

  • Step 3: Static Mitigation. Because powders can carry static charges and adhere to weighing spatulas, use anti-static weighing boats and grounded spatulas to prevent sudden dispersion of the compound.

  • Validation Step: Before beginning work, verify the fume hood's magnehelic gauge reads within the safe operational zone to ensure adequate negative pressure is actively preventing powder blowback.

Waste Segregation & Storage Plan

Halogenated compounds must never be mixed with non-halogenated solvent waste. Mixing them lowers the overall calorific value (BTU/lb) of the waste stream and significantly increases disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

  • Step 1: Categorization. Classify all solid residues, contaminated packaging, and liquid solutions containing this compound strictly as Halogenated Organic Waste .

  • Step 2: Containerization. Store waste in UN-approved, chemically compatible containers. High-density polyethylene (HDPE) or PTFE-lined metal drums are required. Do not use standard unlined metal cans, as residual moisture can react with degraded chlorinated compounds to form trace hydrochloric acid (HCl), leading to container corrosion.

  • Step 3: Labeling and Accumulation. Label the container clearly with "Hazardous Waste - Halogenated Organics (Contains Chlorinated Quinoline Derivatives)." Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), generators must adhere to strict accumulation time limits (typically 90 or 180 days, depending on generator status)[2].

  • Validation Step: Verify the pH of the waste mixture (if in liquid solution) is neutral (pH 6-8) using pH indicator strips before sealing the drum. This prevents pressure buildup from acid-catalyzed degradation during storage.

Disposal Methodology: High-Temperature Incineration

The only environmentally acceptable method for the ultimate destruction of 4-chloro-6,7-dimethoxyquinolin-3-amine is high-temperature liquid injection or rotary kiln incineration equipped with advanced flue gas scrubbing[3].

  • Step 1: Thermal Destruction. The waste must be introduced into an incinerator operating at a minimum combustion temperature of 1100°C (2000°F) with a residence time of at least 1.0 second[3]. This extreme thermal environment is necessary to completely cleave the stable aromatic carbon-chlorine bonds and achieve a Destruction and Removal Efficiency (DRE) of >99.99%.

  • Step 2: Acid Gas Scrubbing (HCl Mitigation). Upon combustion, the chlorine atom is converted into hydrogen chloride (HCl) gas. The incinerator must be equipped with a post-combustion wet scrubber (typically utilizing a 40% NaOH caustic solution) to neutralize the HCl into harmless sodium chloride (NaCl) and water before atmospheric release[4].

  • Step 3: NOx Control. The nitrogen atoms in the quinoline ring and the primary amine group will oxidize into nitrogen oxides (NOx). The facility must utilize Selective Catalytic Reduction (SCR) or appropriate NOx scrubbers to ensure emissions remain below EPA threshold limits.

  • Validation Step: The disposal facility must provide a Certificate of Destruction (CoD) confirming that continuous emissions monitoring systems (CEMS) verified scrubber effluent pH > 8.0 and combustion temperatures > 1100°C during the destruction of your specific manifest batch.

Workflow Visualization

G Start 4-chloro-6,7-dimethoxyquinolin-3-amine (Solid Powder) Handling Laboratory Handling (Fume Hood, PPE) Start->Handling WasteGen Waste Generation (Solid Residues & Solutions) Handling->WasteGen Post-Reaction Segregation Waste Segregation (Halogenated Organic Waste) WasteGen->Segregation Categorization Storage Temporary Storage (< 180 Days, Closed HDPE) Segregation->Storage Labeling Transport Licensed RCRA Transport Storage->Transport Manifesting Incineration High-Temp Incineration (>1100°C, >1.0s Residence) Transport->Incineration Disposal Scrubber Caustic Scrubber (NaOH) (HCl & NOx Neutralization) Incineration->Scrubber Flue Gas (HCl, NOx) Emission Clean Exhaust (EPA Compliant) Scrubber->Emission Filtered Gas

Figure 1: Lifecycle and disposal workflow for halogenated quinoline derivatives.

Spill Response & Decontamination Procedure

In the event of an accidental release, a strict, self-validating protocol ensures that no residual chemical remains on surfaces.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the room's HVAC system is not recirculating air from the spill zone.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the powder, exacerbating inhalation risks and spreading contamination.

  • Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water with a surfactant) to suppress dust formation.

  • Collection: Use damp, disposable absorbent pads to wipe up the wetted powder. Place all used pads into a designated halogenated waste bag.

  • Surface Decontamination: Wash the affected area with a laboratory-grade detergent and water.

  • Validation Step: After wiping, swab the area with a solvent-damped filter paper and inspect it under a 365 nm UV lamp; the absence of blue/green fluorescence (typical of many quinoline derivatives) confirms complete physical decontamination.

Regulatory Compliance

Under the EPA's RCRA framework, while this specific chemical may not possess a distinct "U" or "P" listed waste code as a pure substance, it falls broadly under characteristic hazardous waste regulations if it exhibits toxicity, or it must be managed under state-specific halogenated organic compound (HOC) rules (e.g., Washington State WP01/WP02 criteria)[5]. Always manifest the waste through a licensed hazardous waste transporter and retain the final e-Manifest records for a minimum of three years[2].

References

  • U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerators." Regulations.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinamine, 4-chloro-6,7-dimethoxy-
Reactant of Route 2
Reactant of Route 2
3-Quinolinamine, 4-chloro-6,7-dimethoxy-
© Copyright 2026 BenchChem. All Rights Reserved.